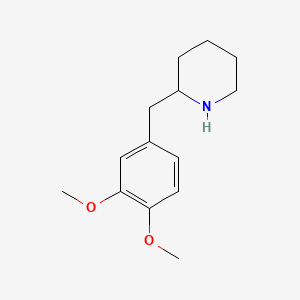

2-(3,4-Dimethoxy-benzyl)-piperidine

Description

Contextualization of Piperidine (B6355638) Scaffolds in Natural Products and Pharmaceutical Sciences

The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural feature in a vast array of natural products and synthetic pharmaceuticals. researchgate.netnih.gov Its prevalence stems from its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule, such as enhanced membrane permeability, metabolic stability, and the ability to engage in specific receptor interactions. researchgate.net

Piperidine alkaloids, found extensively in plants, often exhibit a wide range of interesting and potent biological and pharmacological activities. researchgate.net This natural precedent has inspired medicinal chemists to incorporate the piperidine scaffold into a multitude of drug candidates across more than twenty therapeutic classes. nih.gov The versatility of the piperidine ring allows for diverse substitution patterns, each influencing the molecule's biological properties in a unique way. researchgate.net This adaptability has made it a privileged structure in drug discovery, with thousands of piperidine-containing compounds having been investigated in clinical and preclinical studies. researchgate.net

Research Significance of the 2-(3,4-Dimethoxy-benzyl)-piperidine Structural Motif

The this compound structural motif combines the advantageous properties of the piperidine ring with a substituted benzyl (B1604629) group, creating a molecule with significant potential for biological activity. The dimethoxy substitution on the benzyl ring is a key feature, as methoxy (B1213986) groups can influence a molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical factors in drug design.

While specific research findings on this compound itself are not extensively detailed in the public domain, its structural components are present in various biologically active molecules. For instance, benzylpiperidine and benzylpiperazine derivatives have been investigated as reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors, which have therapeutic potential as anti-inflammatory, antioxidant, and anti-cancer agents. unisi.it Furthermore, the substitution pattern on the benzyl ring is known to significantly affect the analgesic potency of certain classes of opioids. wikipedia.org

The unique combination of the piperidine heterocycle and the 3,4-dimethoxybenzyl group in this compound makes it a compound of interest for further investigation. In silico studies on other piperidine derivatives have predicted a wide range of potential biological activities, including effects on enzymes, receptors, and ion channels, suggesting potential applications in treating cancer and central nervous system disorders. clinmedkaz.org

Stereochemical Considerations and Enantiomeric/Diastereomeric Forms in Biological Systems

The presence of a chiral center at the 2-position of the piperidine ring in this compound means that it can exist as a pair of enantiomers, (R)- and (S)-2-(3,4-Dimethoxy-benzyl)-piperidine. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The synthesis of enantiomerically pure substituted piperidines is a significant area of research. whiterose.ac.uk For example, the use of chiral auxiliaries, such as S-α-phenylethylamine, has been employed to produce separable diastereomeric 4-piperidone (B1582916) products, which can then be used to synthesize specific stereoisomers of biologically active compounds. kcl.ac.uk

The differential activity of stereoisomers is a critical consideration in drug development. In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to synthesize and test individual enantiomers of this compound is crucial to fully elucidating its therapeutic potential and ensuring the development of a safe and effective drug. The separation and characterization of different stereoisomers are often essential steps in preclinical and clinical development.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-16-13-7-6-11(10-14(13)17-2)9-12-5-3-4-8-15-12/h6-7,10,12,15H,3-5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYNVPSRGBLHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCCN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405820 | |

| Record name | 2-(3,4-Dimethoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102458-70-8 | |

| Record name | 2-(3,4-Dimethoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3,4 Dimethoxy Benzyl Piperidine

Established Synthetic Routes to Piperidine (B6355638) Ring Systems

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. Consequently, a diverse range of synthetic methods for its construction have been developed, offering flexibility in accessing variously substituted derivatives. These methods can be broadly categorized into strategies that form the piperidine ring from acyclic precursors and those that modify pre-existing heterocyclic systems.

Aza-Michael Addition Strategies for Piperidone Precursors

The aza-Michael addition, a powerful carbon-nitrogen bond-forming reaction, serves as a cornerstone in the synthesis of piperidine precursors, particularly piperidones. This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. Intramolecular aza-Michael reactions are particularly effective for constructing the piperidine ring. nih.gov Organocatalysis has emerged as a valuable tool in this context, enabling the enantioselective synthesis of 2,5- and 2,5,5-substituted piperidines. nih.gov For instance, the use of chiral cinchona-based primary-tertiary diamine catalysts can afford 2-substituted piperidines in good yields and high enantiomeric excess from enone carbamates. researchgate.netbeilstein-journals.org

A concise and high-yielding double aza-Michael reaction has been demonstrated as an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks from divinyl ketones. acs.org These piperidones can then be further elaborated into more complex molecules. The intramolecular aza-Michael addition of N-tethered alkenes, catalyzed by various means, provides a general protocol for the synthesis of di- and tri-substituted piperidines. nih.gov

Table 1: Aza-Michael Addition Strategies for Piperidone Precursors

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Intramolecular Aza-Michael Reaction | Cyclization of an amine-containing α,β-unsaturated carbonyl compound. | Efficient for ring formation. | nih.gov |

| Organocatalytic Enantioselective Aza-Michael Reaction | Use of chiral catalysts (e.g., cinchona alkaloids) to induce stereoselectivity. | Provides access to chiral piperidines with high enantiomeric excess. | researchgate.netbeilstein-journals.org |

| Double Aza-Michael Reaction | Reaction of a primary amine with a divinyl ketone to form a 4-piperidone. | Atom-efficient and provides access to symmetrically substituted precursors. | acs.org |

Multi-step Reaction Sequences for Piperidine Core Formation

Multi-step sequences provide a high degree of control over the substitution pattern and stereochemistry of the final piperidine product. These routes often involve the sequential construction of the carbon skeleton followed by cyclization. A recent modular approach has significantly streamlined the synthesis of complex piperidines, reducing multi-step processes from 7-17 steps to just 2-5. acs.org This strategy combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, offering a more efficient and cost-effective pathway. acs.org

Traditional multi-step syntheses often rely on well-established reactions such as the Mannich reaction, Dieckmann condensation, and reductive amination of 1,5-dicarbonyl compounds. These methods, while often lengthy, allow for the precise installation of functional groups at various positions of the piperidine ring. The development of new catalytic systems and reaction cascades continues to improve the efficiency of these multi-step approaches.

Catalytic Hydrogenation Approaches in Piperidine Synthesis

Catalytic hydrogenation of pyridine (B92270) derivatives is a direct and widely used method for the synthesis of piperidines. This approach is attractive due to the commercial availability of a vast array of substituted pyridines. researchgate.netbeilstein-journals.org Various catalysts, including platinum, palladium, rhodium, and ruthenium, are employed for this transformation, often requiring specific conditions of temperature and pressure. researchgate.netbeilstein-journals.orgasianpubs.org

The hydrogenation of substituted pyridines can be challenging due to the aromatic stability of the pyridine ring and potential catalyst poisoning. nih.gov However, significant progress has been made in developing more robust and selective catalysts. For instance, a rhodium oxide (Rh2O3) catalyst has been shown to be effective for the reduction of various unprotected pyridines under mild conditions. liverpool.ac.uk Iridium(III)-catalyzed ionic hydrogenation offers excellent tolerance for reducible functional groups, allowing for the synthesis of highly functionalized piperidines. nih.gov

Furthermore, the catalytic asymmetric hydrogenation of pyridinium (B92312) salts and N-iminopyridinium ylides provides an expedient route to enantioenriched substituted piperidine derivatives. asianpubs.orgbeilstein-journals.org

Table 2: Catalytic Hydrogenation Approaches in Piperidine Synthesis

| Catalyst System | Substrate | Key Features | Reference |

|---|---|---|---|

| Platinum(IV) oxide (PtO2) | Substituted Pyridines | Effective under moderate pressure in acidic media. | asianpubs.org |

| Rhodium oxide (Rh2O3) | Unprotected Pyridines | Operates under mild conditions with broad substrate scope. | liverpool.ac.uk |

| Iridium(III) complexes | Functionalized Pyridines | Tolerates a wide range of reducible functional groups. | nih.gov |

| Chiral Rhodium catalysts | Pyridinium salts | Enables asymmetric synthesis of chiral piperidines. | beilstein-journals.org |

Multicomponent Reactions (MCRs) for Diversified Piperidine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and convergent approach to complex piperidine scaffolds. nih.govajchem-a.com These reactions are characterized by their pot, atom, and step economy (PASE). googleapis.com

A notable example is the five-component reaction involving an aldehyde, an amine, and a β-ketoester, which can diastereoselectively produce highly functionalized piperidines. googleapis.com This approach allows for the rapid generation of molecular diversity from simple and readily available starting materials. Another MCR strategy involves a three-component vinylogous Mannich-type reaction, inspired by the biosynthesis of piperidine alkaloids, to assemble multi-substituted chiral piperidines. wikipedia.org This method utilizes a 1,3-bis-silylenol ether as a key dienolate component. wikipedia.org The resulting dihydropyridinone adducts serve as versatile intermediates for the synthesis of a variety of chiral piperidine compounds. wikipedia.org

Targeted Synthesis of 2-(3,4-Dimethoxy-benzyl)-piperidine and its Regioisomers

The targeted synthesis of this compound typically involves the preparation of a suitably substituted pyridine precursor followed by its reduction. A common strategy is the synthesis of 2-(3,4-dimethoxybenzyl)pyridine, which can then be hydrogenated to the desired piperidine.

One synthetic route to a related intermediate, 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, starts from 3,4-dimethoxybenzaldehyde and Meldrum's acid. orgsyn.org This intermediate can potentially be converted to the target piperidine through a series of transformations.

The synthesis of regioisomers, such as 3- and 4-(3,4-dimethoxybenzyl)piperidine, would follow a similar strategy, starting with the synthesis of the corresponding 3- or 4-(3,4-dimethoxybenzyl)pyridine. The synthesis of these substituted pyridines can be achieved through various cross-coupling reactions or by building the pyridine ring from acyclic precursors with the desired substitution pattern. Subsequent catalytic hydrogenation would then yield the respective piperidine regioisomers. For instance, the hydrogenation of various disubstituted pyridines has been shown to produce cis-piperidines diastereoselectively, which can then be epimerized to the trans-isomers if desired. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

The 2-position of this compound is a chiral center, making the development of stereoselective synthetic methods and chiral resolution techniques crucial for accessing enantiomerically pure forms of the compound.

Stereoselective synthesis can be achieved through various strategies. Asymmetric hydrogenation of a prochiral pyridine precursor using a chiral catalyst is a direct approach. asianpubs.orgbeilstein-journals.org Alternatively, a chiral auxiliary can be employed to direct the stereochemical outcome of a key bond-forming reaction. For example, a multi-component coupling reaction using a chiral 2-methyleneaziridine has been used for the asymmetric synthesis of 2-substituted piperidines with high diastereocontrol. nih.gov

Chiral resolution is a common method for separating a racemic mixture of this compound into its individual enantiomers. This can be accomplished through several techniques:

Formation of Diastereomeric Salts: The racemic piperidine can be reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid) or a chiral sulfonic acid, to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base regenerates the enantiomerically pure piperidine. researchgate.net

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This kinetic resolution process can provide access to both enantiomers in high enantiomeric purity. oup.com

Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to separate enantiomers based on their differential interactions with the chiral selector. This technique is often used for both analytical and preparative-scale separations. whiterose.ac.uk

Kinetic Resolution: In addition to enzymatic methods, kinetic resolution can be achieved using chiral catalysts or reagents that react at different rates with the two enantiomers of the racemic piperidine. acs.orgnih.gov For example, the kinetic resolution of 2-arylpiperidines has been achieved through asymmetric deprotonation using a chiral base system. acs.org

Table 3: Stereoselective Synthesis and Chiral Resolution Techniques

| Technique | Description | Key Features | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Use of a chiral catalyst to hydrogenate a prochiral pyridine precursor. | Direct route to enantioenriched piperidines. | asianpubs.orgbeilstein-journals.org |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary directs the stereochemical outcome of a reaction. | Provides high levels of stereocontrol. | nih.gov |

| Diastereomeric Salt Formation | Separation of diastereomeric salts formed with a chiral resolving agent. | A classical and often effective method for resolution. | researchgate.net |

| Enzymatic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Often provides high enantioselectivity under mild conditions. | oup.com |

| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase. | Applicable for both analytical and preparative scales. | whiterose.ac.uk |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. | Can provide access to both enantiomers. | acs.orgnih.gov |

Derivatization Strategies for Modifying the this compound Structure

The modification of the this compound scaffold primarily targets two key regions: the secondary amine of the piperidine ring and, to a lesser extent, the aromatic dimethoxybenzyl moiety. The secondary amine is a particularly attractive site for derivatization as it can be readily functionalized through well-established chemical reactions to introduce a wide array of substituents. nih.gov These modifications can profoundly influence the molecule's polarity, basicity, size, and conformational flexibility, which are critical determinants of its interaction with biological targets. nih.gov

Functional group interconversion, particularly at the piperidine nitrogen, is a fundamental strategy to fine-tune the pharmacological profile of the this compound core. The secondary amine (an -NH group) is a nucleophilic center and a hydrogen bond donor, properties that can be systematically altered to enhance bioactivity.

Common interconversions include:

N-Alkylation: The introduction of alkyl groups to the piperidine nitrogen is a straightforward method to produce tertiary amines. This transformation eliminates the hydrogen-bond donating capability of the amine and increases its steric bulk and lipophilicity. The reaction is typically achieved by treating the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine. nih.gov Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method. These modifications are crucial for probing the size and nature of binding pockets in target proteins. nih.gov

N-Acylation: Converting the secondary amine to an amide via reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) drastically alters its electronic properties. This change reduces the basicity of the nitrogen and introduces a hydrogen bond acceptor (the carbonyl oxygen). The resulting N-acyl derivatives often exhibit different solubility and metabolic stability profiles compared to their amine precursors. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are significantly less basic than the parent amine and can act as hydrogen-bond donors. This modification can introduce specific interactions with biological targets.

N-Arylation: The introduction of aryl or heteroaryl groups can facilitate new π-π stacking or other specific interactions with a biological receptor. This is often accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

These transformations are pivotal in optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For example, converting the amine to an amide can improve cell permeability or alter metabolic pathways.

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. By systematically introducing a variety of chemical groups onto the this compound scaffold, researchers can map the chemical space required for optimal interaction with a biological target. mdpi.comresearchgate.net The piperidine nitrogen is the most common point for introducing this diversity.

A typical SAR campaign would involve the synthesis of a library of analogs where the substituent on the nitrogen is varied. The goal is to probe for different types of interactions, such as hydrophobic, ionic, and hydrogen bonding.

Table 1: Illustrative Derivatization of the Piperidine Nitrogen for SAR Studies

| Derivative | R-Group (on Nitrogen) | Rationale for Modification | Potential Interactions Probed |

| Parent Compound | -H | Baseline compound with secondary amine. | Hydrogen bond donation/acceptance, ionic interactions. |

| Analog 1 | -CH₃ (Methyl) | Introduce small, lipophilic group. | Steric tolerance for small substituents, hydrophobic interactions. |

| Analog 2 | -CH₂Ph (Benzyl) | Introduce bulky, aromatic group. | Steric bulk tolerance, potential for cation-π or π-π stacking. |

| Analog 3 | -(CH₂)₃CH₃ (n-Butyl) | Increase lipophilicity with a flexible chain. | Hydrophobic pocket binding, effect of chain length. |

| Analog 4 | -C(O)CH₃ (Acetyl) | Convert amine to neutral amide. | Role of nitrogen basicity, introduce hydrogen bond acceptor. |

| Analog 5 | -C(O)Ph (Benzoyl) | Introduce rigid, aromatic amide. | Aromatic interactions combined with loss of basicity. |

In addition to modifying the nitrogen, advanced strategies can achieve functionalization at the carbon atoms of the piperidine ring itself, often requiring more complex, multi-step synthetic sequences or modern C-H activation techniques. nih.govresearchgate.net Introducing substituents at the C3 or C4 positions can alter the molecule's conformation and introduce new vectors for interaction with a target. acs.org Similarly, modifications to the 3,4-dimethoxybenzyl group, such as demethylation to reveal hydroxyl groups or altering the substitution pattern, can be explored to probe interactions involving this part of the molecule. These comprehensive derivatization efforts are crucial for the rational design of novel and effective therapeutic agents based on the piperidine scaffold. researchgate.net

Advanced Computational and Rational Drug Design Approaches for 2 3,4 Dimethoxy Benzyl Piperidine Analogues

In Silico Modeling and Simulation Techniques

In silico methods have become indispensable in medicinal chemistry, allowing for the rapid evaluation and prediction of the biological potential of chemical compounds before their synthesis. clinmedkaz.orgnih.gov These computational tools enable the modeling of complex biological systems and the interactions of small molecules with their protein targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govrsc.org This method is crucial in the early stages of drug design for screening virtual libraries of compounds and for understanding how modifications to a lead structure, such as 2-(3,4-Dimethoxy-benzyl)-piperidine, might affect its binding to a specific biological target. nih.gov

The process involves placing the ligand in the active site of a protein and evaluating the various possible binding poses. ugm.ac.id The scoring functions then rank these poses based on the calculated binding free energy. For instance, studies on N-benzyl-piperidine derivatives designed as cholinesterase inhibitors have used molecular docking to predict favorable interactions with key amino acid residues within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Analysis of the docked poses reveals specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and cation-π interactions, which are critical for binding affinity and selectivity. nih.govresearchgate.net

Table 1: Example of Ligand-Protein Interactions for a Hypothetical this compound Analogue

| Interaction Type | Interacting Ligand Moiety | Protein Residue (Example Target) |

| Hydrogen Bond | Piperidine (B6355638) Nitrogen | Aspartic Acid |

| Hydrophobic Interaction | Benzyl (B1604629) Group | Tryptophan, Phenylalanine |

| π-π Stacking | Dimethoxy-phenyl Ring | Tyrosine |

| Cation-π Interaction | Protonated Piperidine | Aromatic residues (e.g., Trp, Tyr) |

This table is illustrative and represents typical interactions that could be identified through molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.govwikipedia.org These models are invaluable for predicting the activity of newly designed compounds and for guiding the optimization of lead structures. nih.gov

To build a QSAR model, a dataset of compounds with known activities is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters. youtube.com Statistical methods are then used to develop a mathematical relationship between these descriptors and the observed biological activity. nih.gov A robust QSAR model can then be used to predict the potency of novel analogues of this compound, thereby prioritizing the synthesis of the most promising candidates. nih.gov

The Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts a wide range of biological activities for a given chemical structure. clinmedkaz.orgyoutube.com The prediction is based on the structure-activity relationships derived from a large training set of known biologically active compounds. nih.govgenexplain.com The PASS tool is particularly useful in the early stages of drug discovery for identifying potential new applications for existing compounds (drug repurposing) or for predicting the likely biological effects of novel molecules. clinmedkaz.orgyoutube.com

The PASS algorithm provides its predictions as a list of potential biological activities, each with an estimated probability of being active (Pa) and inactive (Pi). youtube.com A higher Pa value suggests a greater likelihood that the compound will exhibit that particular activity. clinmedkaz.org For novel piperidine derivatives, PASS has been used to predict a wide array of potential pharmacological effects, including impacts on enzymes, receptors, and ion channels, suggesting potential applications in areas like cancer and central nervous system diseases. clinmedkaz.orgclinmedkaz.org

Table 2: Illustrative PASS Predictions for a this compound Analogue

| Predicted Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| MAO-B Inhibitor | 0.752 | 0.015 |

| Anticonvulsant | 0.689 | 0.031 |

| Neuroprotective | 0.654 | 0.045 |

| Calcium Channel Blocker | 0.598 | 0.072 |

| Antihypertensive | 0.533 | 0.098 |

Note: The values in this table are for illustrative purposes only and represent the type of output generated by the PASS tool.

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. rsc.org MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their interactions. nih.gov

For analogues of this compound, MD simulations can be used to validate the binding poses predicted by molecular docking. nih.gov These simulations can reveal how the ligand adapts its conformation within the binding site and can help to identify key interactions that are maintained over time. This information is critical for understanding the binding mechanism at a deeper level and for designing derivatives with improved binding stability and, consequently, higher potency. rsc.org

Rational Design Principles for Novel this compound Derivatives

The insights gained from in silico modeling and simulation techniques form the basis for the rational design of new and improved analogues.

The ultimate goal of rational drug design is to optimize the pharmacological profile of a lead compound. For this compound analogues, this involves making targeted chemical modifications to enhance desired activities while minimizing off-target effects. nih.gov

For example, if molecular docking and MD simulations indicate that a specific hydrogen bond is crucial for activity, derivatives can be designed to strengthen this interaction. Similarly, if QSAR models suggest that increased hydrophobicity in a particular region of the molecule would be beneficial, modifications can be made accordingly. youtube.com The N-benzyl piperidine motif is a versatile scaffold that allows for such fine-tuning of physicochemical properties. nih.gov By systematically altering substituents on the benzyl ring or the piperidine ring, medicinal chemists can modulate the compound's activity, selectivity, and pharmacokinetic properties. nih.govunisi.it This iterative process of design, prediction, synthesis, and testing is the hallmark of modern drug discovery. youtube.com

Development of Multi-Target Directed Ligands (MTDLs)

The complex and multifactorial nature of neurodegenerative disorders, particularly Alzheimer's disease (AD), has driven a shift from the traditional "one-target, one-molecule" approach to the development of Multi-Target Directed Ligands (MTDLs). This strategy aims to design single chemical entities capable of simultaneously modulating multiple biological targets involved in the disease cascade. The this compound scaffold has served as a valuable starting point for creating such MTDLs, primarily targeting key enzymes implicated in AD pathology like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase 1 (BACE-1). nih.govnih.gov

Researchers have rationally designed and synthesized series of N-benzylpiperidine analogues, leveraging the structural features of the core scaffold to achieve balanced inhibitory activity against multiple targets. nih.gov One notable study focused on creating dual inhibitors of AChE and BACE-1. nih.gov BACE-1 is the primary enzyme that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, a hallmark of AD. google.com AChE not only hydrolyzes the neurotransmitter acetylcholine (B1216132) but also promotes Aβ aggregation through its peripheral anionic site (PAS). nih.gov By inhibiting both enzymes, these MTDLs can offer a synergistic therapeutic effect by addressing both cholinergic decline and amyloid plaque formation. nih.govsci-hub.se

In this context, a series of N-benzylpiperidine analogues were developed, incorporating various substituents on the benzyl ring, including the dimethoxy pattern. nih.gov Computational modeling, including molecular docking, was used to predict the binding of these analogues to the active sites of both AChE and BACE-1. sci-hub.se Several compounds from this research emerged as potent dual inhibitors. For instance, compounds 40 and 41 , which feature a dimethoxy-substituted benzyl group, demonstrated significant and well-balanced inhibitory activities against both targets. nih.govresearchgate.net Compound 41 , in particular, not only showed potent enzyme inhibition but also effectively hindered Aβ aggregation, exhibited good brain permeability in preclinical models, and rescued cognitive deficits in animal studies. nih.govresearchgate.net

The following table summarizes the inhibitory activities of selected N-benzylpiperidine analogues from this study.

Table 1: Inhibitory Activity of N-Benzylpiperidine Analogues against AChE and BACE-1

| Compound | Substitution on Benzyl Ring | EeAChE IC₅₀ (µM) | hBACE-1 IC₅₀ (µM) |

|---|---|---|---|

| 25 | 2-OH, 3-OCH₃ | 0.049 ± 0.003 | 0.89 ± 0.06 |

| 26 | 3-OH, 4-OCH₃ | 0.058 ± 0.004 | 0.91 ± 0.07 |

| 40 | 3,4-OCH₃ | 0.079 ± 0.005 | 1.12 ± 0.09 |

| 41 | 3,4-OCH₃, 5-Br | 0.065 ± 0.004 | 0.98 ± 0.07 |

Data sourced from Sharma P, et al. (2019). nih.govsci-hub.se

Another rational design approach focused on modifying the structure of the well-known AChE inhibitor, donepezil, to create novel N-benzyl-piperidine derivatives that could dually inhibit both AChE and BuChE. nih.gov BuChE is another cholinesterase that becomes more prominent in advanced stages of AD. nih.govresearchgate.net Through computational docking and molecular dynamics simulations, analogues were designed for favorable interactions with both enzymes. nih.govresearchgate.net The in vitro enzymatic assays confirmed the dual inhibitory potential of the designed compounds. nih.gov Derivative 4a from this series was identified as the most potent dual inhibitor of both AChE and BuChE. nih.govresearchgate.net

The research findings for these dual cholinesterase inhibitors are presented below.

Table 2: Inhibitory Activity of N-Benzyl-piperidine Derivatives against AChE and BuChE

| Compound | EeAChE IC₅₀ (µM) | EqBuChE IC₅₀ (µM) |

|---|---|---|

| 4a | 2.08 ± 0.16 | 7.41 ± 0.44 |

| 4b | 4.31 ± 0.25 | 11.52 ± 0.58 |

| 4c | 6.15 ± 0.33 | 19.34 ± 0.81 |

| 4d | > 50 | > 50 |

Data sourced from da Silva CO, et al. (2023). nih.govresearchgate.net

These studies underscore the utility of the this compound scaffold as a template for developing potent MTDLs. By combining structure-based design, chemical synthesis, and comprehensive biological evaluation, researchers have successfully created promising drug candidates with a multi-target profile for potential therapeutic intervention in Alzheimer's disease. nih.govnih.gov

Chemoinformatics and Database Mining for Related Scaffolds

Chemoinformatics and database mining are indispensable tools in modern drug discovery, enabling the rapid and efficient identification of novel molecular scaffolds with therapeutic potential. nih.gov These computational techniques involve the analysis of large chemical databases to identify compounds with desired structural features and predicted biological activities. For scaffolds related to this compound, these approaches are crucial for exploring chemical space, identifying novel inhibitors, and understanding structure-activity relationships (SAR). thieme-connect.comthieme-connect.com

The process often begins with high-throughput virtual screening (HTVS) of large compound libraries. nih.gov In the development of the MTDLs targeting AChE and BACE-1, researchers initiated their design process by screening a commercial database (e.g., ASINEX) containing millions of compounds. sci-hub.se Using molecular docking simulations, these vast libraries are filtered to identify a smaller subset of "hits" that are predicted to bind effectively to the target protein's active site. sci-hub.se This virtual shortcut significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. sci-hub.se

Pharmacophore modeling is another powerful chemoinformatic tool used in this context. A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. By creating a pharmacophore model based on a known active ligand or the target's binding site, researchers can screen databases for molecules that match this spatial arrangement. nih.gov This was successfully applied in a study to identify a novel inhibitor for secretory glutaminyl cyclase (sQC), another target relevant to AD, which resulted in the discovery of a compound with a piperidine-4-carboxamide moiety. nih.gov

Furthermore, database mining can uncover unexpected relationships and guide the evolution of lead compounds. By analyzing databases of known bioactive molecules, researchers can identify which scaffolds are "privileged," meaning they are capable of binding to multiple, diverse protein targets. The piperidine ring is widely recognized as a privileged scaffold in medicinal chemistry. thieme-connect.comnih.gov Computational analysis of how different substitutions on the piperidine ring affect target selectivity and pharmacokinetic properties is a key aspect of lead optimization. thieme-connect.comthieme-connect.com For example, studies on chiral piperidine scaffolds have shown that the stereochemistry at different positions on the ring can dramatically influence biological activity and selectivity, a finding that can be systematically explored using computational methods. thieme-connect.comthieme-connect.com

These chemoinformatic approaches are not limited to finding inhibitors for a single target. They are integral to the MTDL design strategy, where computational methods are used to screen for compounds that can simultaneously fit into the binding sites of two or more different enzymes. sci-hub.se The binding free energies of the docked ligands can be calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to prioritize the most promising dual-target candidates for synthesis. sci-hub.se This integrated approach, combining database mining with structure-based design, has proven to be a highly effective strategy for discovering novel piperidine-based scaffolds and advancing them as potential therapeutic agents. sci-hub.senih.gov

Future Research Directions and Therapeutic Potential of 2 3,4 Dimethoxy Benzyl Piperidine Based Compounds

Translational Research Opportunities and Preclinical Development

Translational research for compounds based on 2-(3,4-dimethoxy-benzyl)-piperidine is primarily focused on leveraging the known biological activities of the piperidine (B6355638) scaffold. The sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum, stands out as a particularly promising target. Ligands for the σ1R are implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, dementia, and pain. nih.gov Preclinical studies on other piperidine-based σ1R modulators have shown potential for treating Alzheimer's disease and pain, suggesting a clear path for translational investigation. nih.gov

The development of this compound derivatives as selective σ1R ligands could be explored in various preclinical models. For instance, their efficacy could be tested in animal models of neuropathic pain, where σ1R antagonists have demonstrated significant antiallodynic effects. nih.govunict.it Furthermore, given the role of σ1R in neuroprotection, these compounds could be evaluated in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease. georgiasouthern.edunih.gov The functionalization of the piperidine scaffold has been a successful strategy in identifying potent σ1R modulators, and the 2-(3,4-dimethoxy-benzyl) substitution offers a unique chemical space for developing novel ligands with desirable pharmacokinetic properties for in vivo studies. nih.gov

Table 1: Preclinical Targets and Models for Piperidine-Based Compounds

| Target/Model System | Therapeutic Area | Rationale/Key Findings |

| Sigma-1 Receptor (σ1R) | Neuropathic Pain, Neurodegeneration | Antagonists show antiallodynic activity; modulators may have neuroprotective effects. nih.govnih.govunict.it |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Inhibition of AChE is a primary strategy to alleviate cognitive symptoms. nih.govmdpi.com |

| In vitro Cancer Cell Lines (e.g., A549, MCF-7) | Oncology | Piperidine derivatives have shown antiproliferative activity against various cancer cells. nih.govresearchgate.netnih.gov |

| Spontaneously Hypertensive Rats (SHR) | Hypertension | Evaluation of antihypertensive activity of calcium channel blocking piperidines. nih.gov |

Addressing Synthetic Accessibility Challenges for Research Applications

The broad exploration of this compound derivatives in research is contingent upon efficient and versatile synthetic methodologies. A primary challenge lies in the stereocontrolled synthesis of 2-substituted piperidines, as the stereochemistry at the C2 position can be critical for biological activity. Traditional methods often involve the reduction of substituted pyridines, but this can sometimes lack regio- or stereoselectivity. youtube.com

Modern synthetic strategies offer promising solutions. Diversity-Oriented Synthesis (DOS) protocols, such as Anion Relay Chemistry (ARC), provide a modular approach to construct all possible stereoisomers of highly substituted piperidine scaffolds, which is invaluable for structure-activity relationship (SAR) studies. nih.gov Other advanced methods include intramolecular cyclizations and cycloaddition reactions, which can provide high stereoselectivity. youtube.commdma.ch For instance, the development of routes using organometallic chemistry, such as Heck coupling reactions, has enabled the synthesis of novel 2,5-disubstituted piperidines. whiterose.ac.uk Addressing the synthetic challenges involves not just creating the core structure but also developing methods that allow for the easy introduction of diverse functional groups on both the piperidine and the benzyl (B1604629) rings to generate extensive chemical libraries for screening.

Development of Advanced Analytical Methods for Detection and Quantification

Robust analytical methods are essential for all stages of drug discovery and development, from synthetic quality control to preclinical pharmacokinetic studies. For this compound and its derivatives, the primary analytical techniques are based on chromatography coupled with mass spectrometry.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of piperidine alkaloids and their synthetic analogs in complex matrices like biological fluids (plasma, urine) and plant extracts. researchgate.netscielo.brnih.govnih.gov Method development typically involves optimizing the mobile phase, selecting an appropriate reversed-phase column (like a C8 or C18), and fine-tuning the mass spectrometer parameters for specific precursor and product ions to ensure specificity. researchgate.net Sample preparation often requires a purification step, such as Solid-Phase Extraction (SPE), to remove interferences and concentrate the analyte. bund.de

Gas Chromatography-Mass Spectrometry (GC-MS) is another viable technique, especially for volatile derivatives. mdpi.comcmbr-journal.com However, the piperidine ring contains a secondary amine, which can lead to poor peak shape and chromatographic performance. oup.com Therefore, derivatization is often necessary to block the active amine group, for example, by acylation, to improve volatility and chromatographic properties. oup.com The choice between LC-MS/MS and GC-MS depends on the specific properties of the analyte, the required sensitivity, and the nature of the sample matrix.

Table 2: Advanced Analytical Methods for Piperidine Derivatives

| Analytical Technique | Sample Matrix | Key Aspects and Findings |

| LC-MS/MS | Biological Fluids, Plant Material | High sensitivity and specificity; suitable for quantifying low levels of genotoxic impurities; requires sample cleanup (e.g., SPE). researchgate.netnih.govbund.de |

| GC-MS | Biological Samples, Chemical Extracts | Effective for volatile compounds; often requires derivatization of the piperidine nitrogen to improve chromatography; extensive spectral libraries available for identification. mdpi.comcmbr-journal.comoup.com |

| HPLC-UV | Pharmaceutical Formulations (e.g., nanoemulsions) | Robust for quantification at higher concentrations; method validation includes linearity, precision, and accuracy. nih.govsemanticscholar.org |

Exploration of New Therapeutic Indications Beyond Current Scope

The versatile piperidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs. nih.gov This suggests that derivatives of this compound could be explored for a wide range of therapeutic applications beyond their potential in CNS disorders.

Anticancer Activity: Numerous studies have highlighted the potential of novel piperidine derivatives as anticancer agents. nih.govresearchgate.netmdpi.com The mechanisms can be diverse, including the induction of apoptosis and the inhibition of cancer-related enzymes. nih.govnih.gov Synthesizing and screening a library of this compound compounds against various cancer cell lines could uncover new leads for oncological applications.

Cardiovascular Diseases: Certain piperidine derivatives have been identified as potent calcium channel blockers. nih.govnih.gov This activity is crucial for the management of hypertension. Molecular modeling and in vitro assays could be used to evaluate if the this compound structure can be optimized to interact with L-type calcium channels, potentially leading to a new class of antihypertensive agents. mdpi.comresearchgate.netgoogle.com

Neurodegenerative Diseases: Beyond the sigma-1 receptor, piperidine derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and beta-amyloid peptide aggregation, both key targets in Alzheimer's disease therapy. nih.govmdpi.com The 2-(3,4-dimethoxy-benzyl) moiety could be tailored to interact with the active or peripheral sites of these targets, offering a path to new multi-target-directed ligands for Alzheimer's.

Table 3: Potential Therapeutic Indications for Piperidine Scaffolds

| Therapeutic Indication | Biological Target/Mechanism | Relevance of Piperidine Scaffold |

| Oncology | Various (e.g., Caspase 9, Tubulin, LSD1) | Acts as a scaffold for designing antiproliferative and apoptosis-inducing agents. nih.govresearchgate.netmdpi.com |

| Hypertension | L-type Calcium Channels | Forms the core of several potent calcium channel blockers with antihypertensive effects. nih.govnih.gov |

| Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Amyloid-beta Aggregation | Serves as a building block for dual-action inhibitors targeting key pathological pathways. nih.govmdpi.com |

| Neuropathic Pain | Sigma-1 Receptor (σ1R) | Piperidine and piperazine (B1678402) derivatives are effective σ1R antagonists with analgesic properties. nih.govunict.it |

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(3,4-Dimethoxy-benzyl)-piperidine?

Answer:

The synthesis typically involves multi-step protocols:

- Intermediate Preparation : Hydrogenation of pyridine derivatives (e.g., 3,5-dimethylpyridine) using catalysts like Pd/C under H₂ gas to form piperidine intermediates .

- Functionalization : Substitution or alkylation reactions to introduce the 3,4-dimethoxybenzyl group. For example, ethoxylation via nucleophilic substitution using alkoxy reagents under controlled pH and temperature .

- Purification : Column chromatography (e.g., silica gel with hexane/EtOAc gradients) or recrystallization for isolating high-purity products .

Key analytical techniques (NMR, MS) validate structural integrity .

Basic: How is the structural characterization of this compound performed in academic research?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ ~6.8–7.4 ppm) and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, a parent ion at m/z 265.1 ([M+H]⁺) aligns with the molecular formula C₁₄H₂₀NO₂ .

- X-ray Crystallography : Resolves 3D conformation, particularly piperidine ring puckering and benzyl group orientation .

Advanced: What experimental design challenges arise in optimizing synthetic yield?

Answer:

- Catalyst Sensitivity : Pd/C-mediated hydrogenation requires strict moisture control; trace impurities reduce catalyst efficiency .

- Racemization Risk : Alkylation steps may induce stereochemical changes. Using chiral auxiliaries (e.g., Evans’ oxazolidinones) or low-temperature conditions mitigates racemization .

- Byproduct Formation : Competing pathways (e.g., over-alkylation) necessitate kinetic monitoring via TLC or HPLC. Adjusting stoichiometry (e.g., limiting benzyl halide equivalents) improves selectivity .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Structural Confirmation : Re-evaluate compound purity (HPLC >98%) and stereochemistry, as impurities or enantiomers may skew activity .

- Receptor Binding Assays : Compare assays under standardized conditions (e.g., 5-HT₇ receptor affinity studies using radioligand binding with HEK293 cells). Contradictions may arise from cell-line-specific expression levels .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives) to identify substituent effects on activity .

Basic: What safety protocols are critical when handling this compound?

Answer:

- GHS Classification : Acute toxicity (Category 4 for oral/dermal/inhalation); use PPE (gloves, goggles, fume hood) .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen at –20°C to prevent degradation .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

- Core Modifications : Replace the piperidine ring with azetidine or morpholine to assess ring size/rigidity impacts .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., –CF₃) on the benzyl moiety to study electronic effects on receptor binding .

- Bioisosteric Replacement : Substitute methoxy groups with bioisosteres (e.g., –OCF₃ or –CN) to enhance metabolic stability .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target receptors (e.g., 5-HT₇R) before synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.